Atramycin B
Overview
Description
Atramycin B is a naturally occurring compound with significant antibacterial properties. It is a yellow crystalline solid that is soluble in organic solvents such as methanol and dichloromethane. This compound is known for its broad-spectrum antibacterial activity, making it effective against various bacteria and fungi .
Mechanism of Action
Target of Action
Atramycin B is an isotetracenone antitumor antibiotic produced by Streptomyces atratus BY90 Similar antibiotics like anthracimycin have shown potent in vitro antibacterial activity against many methicillin-resistant staphylococcus aureus (mrsa) strains, bacillus anthracis (anthrax), and mycobacterium tuberculosis . They inhibit DNA/RNA synthesis , which could be a potential target for this compound as well.
Mode of Action
Anthracimycin, a structurally similar antibiotic, has a novel mechanism of action that involves inhibiting dna/rna synthesis . This could suggest that this compound might also interact with its targets to inhibit DNA/RNA synthesis, leading to the death of the bacterial cells.
Biochemical Pathways
A related compound, tetramycin, has been studied, and it was found that malonyl-coa supply enhancement combined with pathway engineering was an efficient approach for targeted production of tetramycin b . This could suggest that this compound might also affect similar biochemical pathways.
Result of Action
Anthracimycin, a structurally similar antibiotic, has shown potent in vitro antibacterial activity against many methicillin-resistant staphylococcus aureus (mrsa) strains, bacillus anthracis (anthrax), and mycobacterium tuberculosis . This could suggest that this compound might also have similar antibacterial effects.
Action Environment
It’s known that this compound is produced by streptomyces atratus by90 , a type of bacteria that thrives in diverse environments, suggesting that the production and action of this compound might be influenced by environmental factors.
Preparation Methods
Atramycin B is primarily produced by certain fungi. The preparation involves cultivating the fungi in a suitable medium and then extracting the compound. Currently, there are no established industrial production methods for this compound. The extraction process typically involves the use of solvents like acetone and methanol to isolate the compound from the fermentation broth .
Chemical Reactions Analysis
Atramycin B undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Atramycin B has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactions of angucycline derivatives.
Biology: this compound is studied for its antibacterial properties and its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an antitumor agent due to its structural similarity to other known antitumor antibiotics.
Industry: This compound is used in the development of new antimicrobial agents for various industrial applications
Comparison with Similar Compounds
Atramycin B is part of the angucycline family of compounds, which includes other members like Atramycin A and Atramycin C. These compounds share a similar core structure but differ in their functional groups and side chains. This compound is unique due to its specific glycosylation pattern, which contributes to its distinct biological activity. Other similar compounds include emycin G and saccharothrixin A, which also exhibit antimicrobial properties .
This compound stands out for its broad-spectrum antibacterial activity and potential antitumor properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(3S)-3-methyl-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O8/c1-10-8-12-6-7-14-19(17(12)15(26)9-10)22(29)13-4-3-5-16(18(13)21(14)28)33-25-24(31)23(30)20(27)11(2)32-25/h3-7,10-11,20,23-25,27,30-31H,8-9H2,1-2H3/t10-,11-,20-,23+,24+,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHALZUCHLKMFC-FGEMJCSKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC5C(C(C(C(O5)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929717 | |
Record name | 3-Methyl-1,7,12-trioxo-1,2,3,4,7,12-hexahydrotetraphen-8-yl 6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50929717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137109-49-0 | |
Record name | Atramycin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137109490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-1,7,12-trioxo-1,2,3,4,7,12-hexahydrotetraphen-8-yl 6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50929717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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